molecular formula C13H19FN2O3 B2752165 1-(4-Fluorobenzyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea CAS No. 1334369-02-6

1-(4-Fluorobenzyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea

Cat. No. B2752165
CAS RN: 1334369-02-6
M. Wt: 270.304
InChI Key: QRWHBPPOBFJKAZ-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is also known as GSK-3β inhibitor and has been extensively studied for its mechanism of action and biochemical effects.

Scientific Research Applications

Potential in Drug Discovery and Pharmacokinetics

Urea derivatives, including those similar to 1-(4-Fluorobenzyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea, have been explored for their potential in treating various diseases. For example, AR-A014418, a closely related compound, shows potent activities against cancer cells, nociceptive pain, and neurodegenerative disorders. It was synthesized with deuterium labeling to serve as an internal standard for liquid chromatography-mass spectrometry (LC–MS) analysis in pharmacokinetics studies, highlighting its relevance in drug absorption and distribution research (Liang, Wang, Yan, & Wang, 2020).

Chemical Synthesis and Methodology Development

Research on urea derivatives often focuses on developing novel chemical synthesis methods. For instance, N-(4-methoxy-3-nitrobenzyl) derivatives of nitrogen-containing heterocycles were synthesized, demonstrating the versatility of urea compounds in chemical reactions and the potential for generating diverse molecules for further study (Harutyunyan, 2016). Additionally, the cocondensation of urea with methylolphenols under acidic conditions was investigated, which is relevant for understanding the polymerization processes and the formation of complex urea derivatives (Tomita & Hse, 1992).

Insights into Biological Mechanisms

Urea derivatives from natural sources, like Pentadiplandra brazzeana, have been isolated and studied for their structures using spectroscopic techniques. This research not only contributes to the understanding of natural compounds but also opens avenues for exploring biological activities related to urea derivatives (Tsopmo, Ngnokam, Ngamga, Ayafor, & Sterner, 1999).

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O3/c1-13(18,9-19-2)8-16-12(17)15-7-10-3-5-11(14)6-4-10/h3-6,18H,7-9H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWHBPPOBFJKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NCC1=CC=C(C=C1)F)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorobenzyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea

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